molecular formula C10H7NNa2O6S2 B8518557 4-Aminonaphthalene-2,7-disulphonic acid, sodium salt CAS No. 83929-51-5

4-Aminonaphthalene-2,7-disulphonic acid, sodium salt

Cat. No. B8518557
CAS RN: 83929-51-5
M. Wt: 347.3 g/mol
InChI Key: WPAOXJCUDUIWQR-UHFFFAOYSA-L
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Patent
US04129591

Procedure details

Approximately 76 g. of 1-amino-3,6-naphthalenedisulfonic acid is added to a solution of 22 g of sodium hydroxide in 100 ml of water. This solution is treated with charcoal filtered through diatomaceous earth and washed with sufficient water to bring the combined filtrate and washings to 200 ml. The filtrate is diluted to 1000 ml with ethanol and after standing the resulting solid is filtered and washed with absolute ethanol and twice with ether. The product is dried overnight giving 1-amino-3,6-naphthalenedisulfonic acid disodium salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:9][CH:10]=2)[CH:5]=[C:4]([S:16]([OH:19])(=[O:18])=[O:17])[CH:3]=1.[OH-].[Na+:21].C>O>[Na+:21].[Na+:21].[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([S:12]([O-:15])(=[O:14])=[O:13])=[CH:9][CH:10]=2)[CH:5]=[C:4]([S:16]([O-:19])(=[O:18])=[O:17])[CH:3]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC2=CC(=CC=C12)S(=O)(=O)O)S(=O)(=O)O
Name
Quantity
22 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with sufficient water
ADDITION
Type
ADDITION
Details
The filtrate is diluted to 1000 ml with ethanol
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with absolute ethanol and twice with ether
CUSTOM
Type
CUSTOM
Details
The product is dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
[Na+].[Na+].NC1=CC(=CC2=CC(=CC=C12)S(=O)(=O)[O-])S(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.